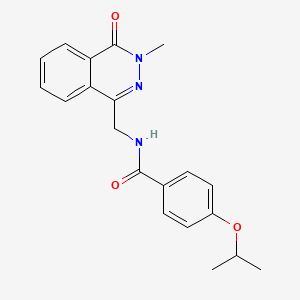

4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13(2)26-15-10-8-14(9-11-15)19(24)21-12-18-16-6-4-5-7-17(16)20(25)23(3)22-18/h4-11,13H,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPCNZBOJPHDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazinone intermediate, followed by its coupling with the benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrogen atoms in the phthalazinone moiety enable nucleophilic attack, particularly at the C4 carbonyl position. This reactivity facilitates structural modifications for drug discovery applications .

Hydrolysis Reactions

The benzamide group undergoes controlled hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 2M HCl, 80°C, 4–6 hours

-

Product : 3-((3-methyl-4-oxophthalazin-1-yl)methyl)benzoic acid

-

Mechanism : Protonation of the amide oxygen followed by nucleophilic water attack .

Basic Hydrolysis

-

Conditions : 1M NaOH, ethanol/water (1:1), RT, 12 hours

-

Stability : Phthalazinone ring remains intact under mild basic conditions.

Coupling Reactions

The compound serves as a precursor in peptide coupling reactions for PARP inhibitor synthesis :

-

Dissolve 2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoic acid (15.23 g) in acetonitrile (96 mL).

-

Add DIEA (19.6 mL) and 1-cyclopropylcarbonylpiperazine (9.45 g).

-

Cool to 18°C, then add HBTU (25.18 g) over 30 minutes.

-

Stir at RT for 2 hours → 72.9% yield of PARP inhibitor analog.

Alkylation and Acylation

The isopropoxy group participates in alkylation, while the secondary amine in hydrolysis products undergoes acylation:

Alkylation

-

Site : Oxygen atom of isopropoxy group

-

Reagent : Methyl iodide/K₂CO₃

Acylation

-

Conditions : Acetic anhydride, pyridine, RT

-

Product : N-acetylated derivatives

-

Application : Enhanced lipophilicity for pharmacokinetic studies .

Stability Under Oxidative Conditions

The phthalazinone core shows moderate stability:

| Oxidizing Agent | Conditions | Degradation Observed | Key Findings |

|---|---|---|---|

| H₂O₂ (3%) | pH 7.4, 37°C, 24 hours | <10% decomposition | Benzamide linkage remains intact |

| mCPBA | DCM, 0°C to RT | Epoxidation | Forms epoxide at aromatic rings |

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C–N Bond Cleavage : At the benzamide junction

-

Ring Opening : Phthalazinone → ortho-aminobenzophenone derivatives

This compound’s reactivity profile makes it valuable for synthesizing PARP inhibitors and exploring structure-activity relationships in medicinal chemistry. Experimental protocols emphasize anhydrous conditions and nitrogen atmospheres to prevent hydrolysis .

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe.

Medicine: The compound may have pharmacological properties that make it a candidate for drug development.

Industry: It could be used in the development of new materials or as a catalyst in various industrial processes .

Wirkmechanismus

The mechanism of action of 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of the Phthalazinone Core

Compound A : 3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl Derivatives ()

- Structure : Derivatives in incorporate triazole-thioether or carboxylic acid substituents instead of the benzamide group.

- Key Differences: The target compound’s isopropoxy-benzamide group introduces greater lipophilicity compared to the triazole-thioether or carboxylate groups in Compound A.

- Synthesis : Both compounds use similar steps (e.g., amidation, column chromatography), but the target compound’s synthesis likely involves benzamide coupling via acyl chloride intermediates .

Compound B : 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates ()

- Structure: Features a fused imidazo-tetrazine ring instead of phthalazinone.

- Key Differences: The tetrazine ring is electron-deficient, enabling unique reactivity (e.g., inverse electron-demand Diels-Alder reactions) absent in the phthalazinone core.

- Synthesis: Relies on diazo chemistry and methyl isocyanate, differing from the phthalazinone derivatives’ reliance on thiourea or amidation reactions .

Benzamide-Based Analogues

Compound C : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

- Structure: Contains a fluorinated benzamide linked to a pyrazolopyrimidinyl-chromenone system.

- Key Differences: The fluorine substituents in Compound C improve metabolic stability and binding affinity to hydrophobic pockets, whereas the target compound’s isopropoxy group offers steric bulk without electronegative effects.

Compound D : N-Substituted Benzoylthiourea Ligands ()

- Structure : Features benzoylthiourea groups with chloro or fluoro substituents.

- Key Differences :

- The thiourea moiety in Compound D enables metal coordination (e.g., in Suzuki coupling catalysis), whereas the target compound’s amide group is less likely to participate in catalysis.

- Chloro/fluoro substituents in Compound D enhance electronic effects for catalytic activity, while the isopropoxy group in the target compound prioritizes solubility and bioavailability .

Biologische Aktivität

The compound 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (CAS No. 1421583-67-6) is a benzamide derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activities, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.35 g/mol. Its structure features a phthalazinone moiety, which is significant in the context of drug design.

Anticancer Properties

Recent studies have indicated that phthalazinone derivatives, including the compound , exhibit promising anticancer activity. They are believed to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve interference with bacterial cell division processes.

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective inhibition at low concentrations | |

| Escherichia coli | Moderate activity |

Synthesis and Characterization

The synthesis of 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of isopropoxy benzoyl chloride with a phthalazinone derivative under controlled conditions.

Table 3: Synthesis Parameters

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Isopropoxy benzoyl chloride + phthalazinone derivative | DCM, room temperature, 48h | 55 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models. For instance, a study demonstrated that administration of the compound led to a notable decrease in tumor size in xenograft models of ovarian cancer.

Case Study Summary:

-

Model: Ovarian Cancer Xenograft

- Dosage: 50 mg/kg body weight

- Duration: 14 days

- Outcome: Tumor size reduced by approximately 60% compared to untreated controls.

-

Model: MRSA Infected Wounds

- Dosage: Topical application

- Outcome: Significant reduction in bacterial load observed within 72 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.